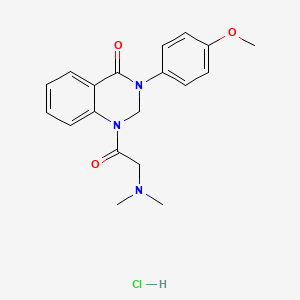

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride

CAS No.: 20887-29-0

Cat. No.: VC18409983

Molecular Formula: C19H22ClN3O3

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20887-29-0 |

|---|---|

| Molecular Formula | C19H22ClN3O3 |

| Molecular Weight | 375.8 g/mol |

| IUPAC Name | 1-[2-(dimethylamino)acetyl]-3-(4-methoxyphenyl)-2H-quinazolin-4-one;hydrochloride |

| Standard InChI | InChI=1S/C19H21N3O3.ClH/c1-20(2)12-18(23)22-13-21(14-8-10-15(25-3)11-9-14)19(24)16-6-4-5-7-17(16)22;/h4-11H,12-13H2,1-3H3;1H |

| Standard InChI Key | SACGUEKSGPQRSJ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC.Cl |

Introduction

Structural and Molecular Characteristics

The compound features a bicyclic quinazolinone core fused to a benzene ring, with a carbonyl group at the 4-position. Key substituents include:

-

Dimethylaminoacetyl group: Introduced at the 1-position, enhancing solubility and potential receptor interactions.

-

p-Methoxyphenyl group: Attached to the 3-position, contributing to steric and electronic modulation.

-

Hydrochloride salt: Improves stability and bioavailability.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂ClN₃O₃ |

| Molecular Weight | 375.8 g/mol |

| IUPAC Name | 1-[2-(Dimethylamino)acetyl]-3-(4-methoxyphenyl)-2H-quinazolin-4-one; hydrochloride |

| SMILES | CN(C)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC.Cl |

The presence of electron-donating methoxy and dimethylamino groups likely influences its electronic distribution, as observed in similar quinazolinones .

Synthesis and Chemical Modifications

General Synthesis Pathways

Quinazolinones are typically synthesized via cyclocondensation reactions. For this derivative, a plausible route involves:

-

Formation of the Quinazolinone Core: Reaction of anthranilic acid derivatives with carbonyl sources, such as acetic anhydride, under reflux .

-

Substituent Introduction:

-

The p-methoxyphenyl group may be introduced via nucleophilic substitution or Friedel-Crafts alkylation.

-

The dimethylaminoacetyl side chain is likely added through acylation using chloroacetyl chloride followed by amine substitution.

-

Key Reaction Steps

-

Cyclization of intermediates under basic conditions (e.g., NaOH) to form the quinazolinone ring .

-

Hydrogenation or catalytic reduction for nitro group conversion, as seen in analogous syntheses .

Biological Activities and Mechanisms

Anticancer Activity

2-Substituted quinazolinones show notable anti-proliferative effects. Compound 17 from a 2023 study inhibited nine cancer cell lines (IC₅₀: 0.5–2.1 µM), attributed to kinase and bromodomain inhibition . The dimethylaminoacetyl group in the target compound may enhance kinase selectivity, particularly against EGFR or VEGFR2 .

Table 2: Comparative Bioactivity of Quinazolinone Derivatives

| Compound | Activity (IC₅₀/MIC) | Target |

|---|---|---|

| Target Compound* | N/A | Hypothesized kinases |

| Schiff Base 4 | 16 µg/mL (E. coli) | Microbial enzymes |

| Compound 17 | 0.5 µM (MCF-7) | Kinases, bromodomains |

*Direct experimental data pending.

Pharmacological Applications and Challenges

Therapeutic Prospects

-

Oncology: Potential as a kinase inhibitor for breast or lung cancers .

-

Infectious Diseases: Adjuvant therapy for multidrug-resistant infections .

-

Neurological Disorders: Modulation of GABA receptors due to structural analogy with sedative-hypnotic agents.

Pharmacokinetic Considerations

-

Solubility: Enhanced by the hydrochloride salt and polar substituents.

-

Metabolism: Likely hepatic oxidation via CYP450 enzymes, with possible demethylation of the methoxy group.

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with specific kinases or microbial targets using X-ray crystallography or molecular docking.

-

In Vivo Efficacy: Evaluate toxicity profiles and bioavailability in animal models.

-

Structural Optimization: Explore substitutions at the 2-position to improve potency and selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume